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Compound of Interest

Compound Name: 5-Hexenenitrile

Cat. No.: B1345603 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
hexenenitrile (C₆H₉N), a valuable building block in organic synthesis. The document details

predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data, presented in a clear and accessible format. Furthermore, it outlines detailed experimental

protocols for acquiring such spectra, serving as a valuable resource for researchers in synthetic

chemistry, drug discovery, and materials science.

Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for 5-hexenenitrile. These

values are calculated based on established spectroscopic principles and computational models

and are intended to be representative for analytical purposes.

¹H NMR (Proton NMR) Data
Solvent: CDCl₃ Frequency: 400 MHz
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Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

5.88 - 5.72 m 1H - H-5

5.08 - 4.98 m 2H - H-6

2.38 t 2H 7.1 H-2

2.21 q 2H 7.0 H-4

1.83 p 2H 7.0 H-3

¹³C NMR (Carbon NMR) Data
Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppm Assignment

136.8 C-5

119.3 C-1

115.6 C-6

32.8 C-4

24.8 C-3

16.5 C-2

IR (Infrared) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~3080 Medium =C-H Stretch (alkene)

~2940 Medium C-H Stretch (alkane)

~2245 Medium C≡N Stretch (nitrile)

~1645 Medium C=C Stretch (alkene)

~1430 Medium CH₂ Bend

~995, ~915 Strong
=C-H Bend (alkene, out-of-

plane)

Mass Spectrometry (MS) Data
Ionization Method: Electron Ionization (EI) at 70 eV

m/z Relative Intensity (%) Proposed Fragment

95 15 [M]⁺ (Molecular Ion)

94 100 [M-H]⁺

68 40 [M-HCN]⁺

54 85 [C₄H₆]⁺

41 90 [C₃H₅]⁺ (Allyl cation)

39 55 [C₃H₃]⁺

Experimental Protocols
The following are detailed, generalized protocols for the acquisition of spectroscopic data for a

liquid sample such as 5-hexenenitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.
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Materials:

5-Hexenenitrile (5-10 mg for ¹H, 20-50 mg for ¹³C)

Deuterated chloroform (CDCl₃)

NMR tube (5 mm)

Pasteur pipette

Small vial

Procedure:

Sample Preparation:

Accurately weigh the required amount of 5-hexenenitrile into a small, clean, and dry vial.

Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

Gently swirl the vial to ensure the sample is fully dissolved.

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

Cap the NMR tube securely.

Instrument Setup:

Insert the NMR tube into the spinner turbine, adjusting the depth according to the

spectrometer's gauge.

Place the sample in the NMR spectrometer.

Lock the spectrometer on the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve homogeneity, optimizing for a sharp and symmetrical

lock signal.

¹H NMR Acquisition:
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Set the appropriate spectral width (e.g., -2 to 12 ppm).

Apply a 90° pulse.

Set the number of scans (typically 8-16 for a sample of this concentration).

Acquire the Free Induction Decay (FID).

¹³C NMR Acquisition:

Switch the nucleus to ¹³C.

Set a wider spectral width (e.g., 0 to 220 ppm).

Use a proton-decoupled pulse sequence.

Set a larger number of scans (e.g., 128-1024 or more, depending on concentration and

desired signal-to-noise ratio) due to the low natural abundance of ¹³C.

Acquire the FID.

Data Processing:

Apply a Fourier transform to the FIDs of both ¹H and ¹³C spectra.

Phase correct the resulting spectra.

Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm for

¹H) or the solvent carbon signal (δ 77.16 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum.

Analyze the chemical shifts, multiplicities, and coupling constants.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of neat 5-hexenenitrile.

Materials:
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5-Hexenenitrile (1-2 drops)

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Isopropanol or ethanol for cleaning

Kimwipes

Procedure:

Background Spectrum:

Ensure the ATR crystal is clean and dry. If necessary, clean it with a Kimwipe lightly

dampened with isopropanol and allow it to dry completely.

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the

sample spectrum.

Sample Analysis:

Place a single drop of 5-hexenenitrile directly onto the center of the ATR crystal.

Ensure the sample covers the crystal surface.

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-

to-noise ratio.

Data Processing and Cleaning:

The software will automatically subtract the background spectrum from the sample

spectrum.

Label the significant peaks with their wavenumbers.

Thoroughly clean the ATR crystal with isopropanol and a Kimwipe to remove all traces of

the sample.

Electron Ionization Mass Spectrometry (EI-MS)
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Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments.

Materials:

5-Hexenenitrile (a small amount, typically introduced via a gas chromatography (GC)

system or a direct insertion probe)

GC-MS or a standalone mass spectrometer with an EI source

Procedure:

Sample Introduction (via GC):

Prepare a dilute solution of 5-hexenenitrile in a volatile solvent (e.g., dichloromethane or

hexane).

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

The GC will separate the components of the sample, and the 5-hexenenitrile will be

introduced into the mass spectrometer as it elutes from the column.

Ionization:

In the ion source, the gaseous sample molecules are bombarded with a beam of electrons

(typically at 70 eV).

This causes the molecules to ionize and fragment.

Mass Analysis:

The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-

flight analyzer).

The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

Detection and Spectrum Generation:

An ion detector records the abundance of ions at each m/z value.
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The instrument's software generates a mass spectrum, which is a plot of relative intensity

versus m/z.

Data Analysis:

Identify the molecular ion peak ([M]⁺).

Analyze the fragmentation pattern to gain structural information.

Compare the obtained spectrum with library spectra for confirmation if available.

Logical Workflow for Structural Elucidation
The following diagram illustrates the logical workflow for using the combined spectroscopic

data to confirm the structure of 5-hexenenitrile.

Workflow for Structural Elucidation of 5-Hexenenitrile

Data Acquisition

Data Analysis and Interpretation

Derived Structural Information

Conclusion

NMR Spectroscopy
(¹H and ¹³C)

Analyze Chemical Shifts,
Multiplicities, and Integration

IR Spectroscopy

Identify Characteristic
Functional Group Frequencies

Mass Spectrometry

Determine Molecular Weight
and Fragmentation Pattern

Carbon-Hydrogen Framework
(Number and Connectivity of H and C)

Presence of C≡N (nitrile)
and C=C (alkene) groups

Molecular Formula (C₆H₉N)
and Key Fragments

Structure Confirmation of
5-Hexenenitrile
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Click to download full resolution via product page

Caption: Logical workflow for the structural elucidation of 5-hexenenitrile.

To cite this document: BenchChem. [Spectroscopic Data of 5-Hexenenitrile: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1345603#5-hexenenitrile-spectroscopic-data-nmr-ir-
mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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